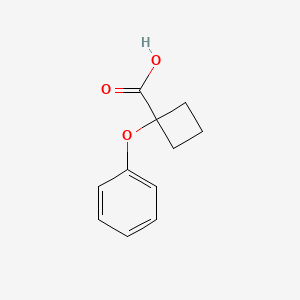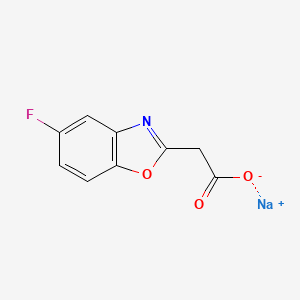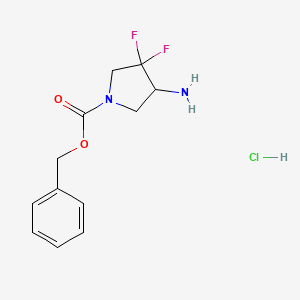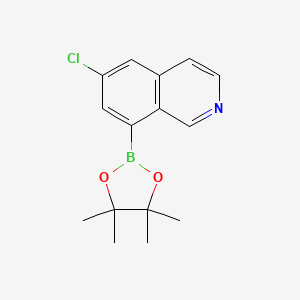![molecular formula C8H9Cl4N B13464668 Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride](/img/structure/B13464668.png)
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a methyl group attached to a nitrogen atom, which is further bonded to a 2,4,6-trichlorophenylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,6-trichlorobenzyl chloride with methylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium hydroxide or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in the study of enzyme inhibition and as a tool to investigate biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways and processes, leading to the desired therapeutic or experimental outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorophenylmethylamine: Similar structure but lacks the methyl group on the nitrogen atom.
2,4,6-Trichlorophenylmethylamine hydrochloride: Similar structure but lacks the methyl group on the nitrogen atom and is also a hydrochloride salt.
Methyl[(2,4-dichlorophenyl)methyl]amine hydrochloride: Similar structure but has one less chlorine atom on the phenyl ring.
Uniqueness
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methyl group on the nitrogen atom also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9Cl4N |
|---|---|
Peso molecular |
261.0 g/mol |
Nombre IUPAC |
N-methyl-1-(2,4,6-trichlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H8Cl3N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H |
Clave InChI |
JHFUGTXXEVEUJS-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=C(C=C1Cl)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)



![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)



amine hydrochloride](/img/structure/B13464628.png)

![(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)


